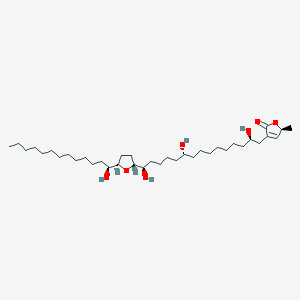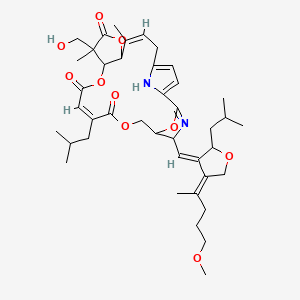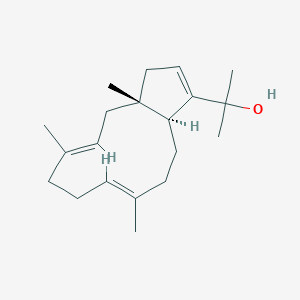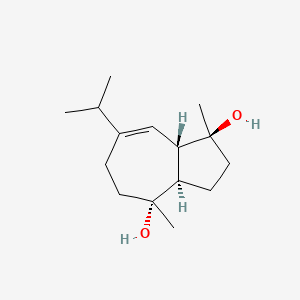
Puraquinonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Puraquinonic acid is a natural product found in Mycena pura with data available.
Aplicaciones Científicas De Investigación
Synthesis Methods
Puraquinonic acid's synthesis has been a significant focus in research. Methods for synthesizing puraquinonic acid have evolved, with notable advancements including a two-step spiroalkylation method resulting in high diastereoselectivity, contributing to an efficient and enantioselective total synthesis of (R)-puraquinonic acid (Elmehriki & Gleason, 2019). Another method involved an asymmetric aldol reaction followed by ring-closing metathesis for the synthesis of optically pure (+)-puraquinonic acid (Clive, Yu, & Sannigrahi, 2004). Additionally, a stereoselective (3 + 2) cycloaddition process was developed for creating cyclopentene compounds containing all-carbon quaternary stereocenters, useful in the formal synthesis of (R)-(-)-puraquinonic acid (Oga, Takamatsu, Ogura, & Takao, 2022).
Antibacterial Activity
Research has also explored the antibacterial properties of puraquinonic acid derivatives. Synthesized derivatives of purpurin containing cyclopropane and cyclobutane fragments exhibited moderate to weak antibacterial activity against certain strains of microorganisms, indicating a potential application in antimicrobial treatments (Kharlamova, Gabdrakipov, Seidakhmetova, & Praliyev, 2020).
Antiviral Properties
The antiviral activities of quinoline compounds, which share structural similarities with puraquinonic acid, have been investigated. For instance, certain quinolines exhibited inhibitory effects on the enzyme quinone reductase 2, potentially offering insights into their mechanism of action in medical applications (Graves et al., 2002).
Propiedades
Nombre del producto |
Puraquinonic acid |
|---|---|
Fórmula molecular |
C14H16O5 |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
5-(2-hydroxyethyl)-2,6-dimethyl-4,7-dioxo-1,3-dihydroindene-2-carboxylic acid |
InChI |
InChI=1S/C14H16O5/c1-7-8(3-4-15)12(17)10-6-14(2,13(18)19)5-9(10)11(7)16/h15H,3-6H2,1-2H3,(H,18,19) |
Clave InChI |
VARWYGCUQOXJRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)CC(C2)(C)C(=O)O)CCO |
Sinónimos |
2,3,4,7-tetraahydro-5-(2-hydroxyethyl)-2,6-dimethyl-4,7-dioxo-1H-indene-2-carboxylic acid puraquinonic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B1243901.png)



![4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1243909.png)

![2-[[4-(4-Fluorophenoxy)phenyl]methylene]hydrazinecarboxamide](/img/structure/B1243913.png)
![(2S)-N-[4-[2-(3-fluorophenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-5-yl]phenyl]-2-[(2-phenylacetyl)amino]propanamide](/img/structure/B1243914.png)
![1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid](/img/structure/B1243915.png)

![N-[[(5S)-3-[4-(3-cyanopyrrol-1-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1243918.png)
